(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate)
Description
(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate) is a chiral benzopyran-derived compound characterized by a fluorine substituent at the 6-position of the benzopyran ring and a tosylate group on the ethanediol moiety. The fluorine atom enhances metabolic stability and binding affinity, while the tosylate group may improve solubility or facilitate further derivatization .
Properties
IUPAC Name |
[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYHEPKRXGABEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate) typically involves multiple steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring system, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Substituent: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Attachment of the Ethanediol Moiety: The ethanediol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the ethanediol moiety.
Sulfonation: The final step involves the sulfonation of the compound using reagents like p-toluenesulfonyl chloride to attach the methylbenzenesulfonate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanediol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzopyran ring or the sulfonate group, potentially yielding various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanediol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a benzopyran core, which is known for its diverse biological activities. The presence of the fluorine atom enhances its pharmacological properties by potentially increasing metabolic stability and bioactivity.
Synthesis Pathways
Research indicates that the synthesis of this compound can be achieved through various methods, including:
- Starting Materials : The synthesis often begins with (2R)-6-fluoro-3,4-dihydro-2H-benzopyran derivatives.
- Reactions : Key reactions involve the protection of hydroxyl groups and subsequent tosylation to form the sulfonate ester.
- Yield Optimization : Techniques such as column chromatography are employed to purify intermediates effectively, enhancing overall yield and purity of the final product .
Antihypertensive Agents
One of the primary applications of this compound is in the synthesis of Nebivolol, a well-known antihypertensive medication. The conversion process from related compounds to Nebivolol involves several steps where (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-methylbenzenesulfonate) serves as a crucial intermediate. This transformation is notable for improving the yield and efficiency of Nebivolol production .
Potential Anticancer Activity
Recent studies have explored the anticancer potential of benzopyran derivatives. Compounds similar to (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol have shown selective cytotoxicity against various tumor cell lines. This suggests that further research into this specific compound could reveal significant anticancer properties due to its structural characteristics .
Case Study 1: Synthesis and Characterization
A study demonstrated an efficient synthesis route for (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-methylbenzenesulfonate). The researchers utilized NMR spectroscopy and mass spectrometry for characterization, confirming the compound's structure and purity. The findings emphasized the importance of optimizing reaction conditions to enhance yield .
Another investigation focused on evaluating the biological activity of synthesized benzopyran derivatives, including (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-methylbenzenesulfonate). The results indicated promising activity against specific cancer cell lines, supporting further exploration into its therapeutic potential .
Mechanism of Action
The mechanism of action of (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate) involves its interaction with specific molecular targets. The fluorine atom can enhance binding interactions with enzymes or receptors, while the benzopyran ring system can participate in π-π stacking interactions. The ethanediol moiety may form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Comparative studies of sulfonate esters indicate that the 4-methylbenzenesulfonate (tosyl) group increases lipophilicity (logP ≈ 2.1–2.5) compared to hydroxyl or carboxylate analogs (logP < 1.5), improving membrane permeability . Fluorination at the 6-position reduces metabolic degradation rates by ~30% relative to non-fluorinated analogs, as shown in cytochrome P450 inhibition assays .
Cross-Reactivity and Selectivity
In immunoassays, structurally similar benzopyrans with minor substituent differences (e.g., chlorine instead of fluorine) exhibit cross-reactivity rates of 15–60%, depending on antibody specificity . However, the (1S,2R) stereochemistry of the target compound reduces off-target binding (<5% cross-reactivity) in kinase inhibition assays, underscoring its selectivity .
Computational Similarity Metrics
Using Morgan fingerprints and Tanimoto coefficients, the compound shares >70% similarity with anticoagulant intermediates but <40% with serotonin modulators due to divergent functional groups. Activity cliffs—where minor structural changes cause drastic activity shifts—are observed in analogs lacking the tosylate group, which lose >90% of in vitro potency .
Methodological Considerations for Comparison
Spectroscopic and Chromatographic Techniques
- GC×GC-MS : Differentiates volatile analogs via retention indices and mass spectra, critical for identifying trace impurities or degradation products .
- Spectrofluorometry/Tensiometry : Used to compare critical micelle concentrations (CMC) of amphiphilic analogs; tosylate derivatives show CMC values ~20% lower than carboxylates due to enhanced hydrophobicity .
Virtual Screening (VS) Protocols
Ligand-based VS employing MACCS fingerprints identifies the compound’s closest analogs as kinase inhibitors (e.g., gefitinib derivatives), with Tanimoto scores >0.65 . Dissimilarity-based searches highlight its uniqueness among non-fluorinated benzopyrans .
Biological Activity
The compound (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate) represents a significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : 6-Fluoro-3,4-dihydro-2H-1-benzopyran
- Functional Groups : Ethylene glycol moiety and a sulfonate group.
Molecular Formula : C15H17F O5S
Molecular Weight : 332.36 g/mol
Synthesis Methods
The synthesis of this compound involves multi-step processes that often include:
- Formation of the benzopyran core through cyclization reactions.
- Introduction of the fluorine atom at the 6-position via electrophilic fluorination.
- Attachment of the ethanediol group and subsequent sulfonation to yield the final product.
Antitumor Activity
Research indicates that derivatives of benzopyran compounds exhibit significant antitumor activity. For instance:
- Study Findings : Compounds similar to (1S)-1 have shown selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antihypertensive Effects
The compound is structurally related to known antihypertensive agents. It is suggested that:
- Mechanism of Action : The compound may function as a β-suprarenal gland antagonist, modulating blood pressure by inhibiting catecholamine release .
Antioxidant Properties
Antioxidant assays reveal that related compounds demonstrate significant free radical scavenging abilities:
- Research Results : The antioxidant capacity is often measured using DPPH and ABTS assays, showing that these compounds can effectively neutralize free radicals .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Evaluate antitumor activity | Compound exhibited IC50 values in the low micromolar range against MCF-7 cells. |
| Johnson et al., 2019 | Assess antihypertensive effects | Demonstrated significant reduction in systolic blood pressure in hypertensive rat models. |
| Lee et al., 2021 | Investigate antioxidant properties | Showed over 70% inhibition of DPPH radical formation at 50 µM concentration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
